Tetramethylene phosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
51374-71-1 |
|---|---|
Molecular Formula |
C4H9O4P |
Molecular Weight |
152.09 g/mol |
IUPAC Name |
2-hydroxy-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C4H9O4P/c5-9(6)7-3-1-2-4-8-9/h1-4H2,(H,5,6) |
InChI Key |
UXYAJXBVMZFRMS-UHFFFAOYSA-N |
SMILES |
C1CCOP(=O)(OC1)O |
Canonical SMILES |
C1CCOP(=O)(OC1)O |
Other CAS No. |
51374-71-1 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
Tetramethylene phosphate derivatives undergo hydrolysis under both acidic and basic conditions. The reaction kinetics depend on the electronic and steric effects of substituents:
-
Acidic Hydrolysis : Protonation of the phosphate oxygen increases electrophilicity, facilitating nucleophilic attack by water. For example, cyclic tetrametaphosphate derivatives hydrolyze to orthophosphates in acidic media .
-
Basic Hydrolysis : Deprotonation of water generates hydroxide ions, which cleave P–O bonds. Hydrolysis rates decrease with bulky substituents due to steric hindrance .
Table 1: Hydrolysis Conditions and Products
| Substrate | Conditions | Product | Rate Constant (k, s⁻¹) | Source |
|---|---|---|---|---|
| [P₄O₁₂H₂]²⁻ (1) | H₂O, pH 3 | H₃PO₄ | 1.2 × 10⁻³ | |
| Alkyl this compound | 0.1 M NaOH, 25°C | Orthophosphate derivatives | 4.8 × 10⁻⁴ |
Esterification and Alcoholysis
Reactions with alcohols yield phosphorylated esters. For instance:
-
Methanolysis : Dihydrogen tetrametaphosphate ([P₄O₁₂H₂]²⁻) reacts with methanol to form methyl esters ([P₄O₁₀(OH)(OMe)]²⁻) via nucleophilic attack at phosphorus. The reaction proceeds quantitatively at room temperature .
-
Transesterification : Aprotic solvents like acetone enhance reactivity, enabling ester exchange under mild conditions .
Key Mechanistic Insight :
-
Methoxy group incorporation is confirmed by ³¹P NMR signals at −24.6 ppm (P–OMe) and −26.2 ppm (P–OH) .
Thermal Decomposition
In epoxy resin composites, tetramethylene phosphonate derivatives (e.g., tin ethylenediamine tetra-methylene phosphonate, TETP) decompose at 300–400°C, releasing phosphoric acid and promoting char formation. This enhances flame retardancy, as shown by:
-
LOI Increase : Pure epoxy resin (LOI = 23%) vs. TETP composite (LOI = 29.5%) .
-
Peak Heat Release Rate (pHRR) Reduction : 45% decrease in pHRR for 7 wt% TETP composite .
Substitution Reactions
Asymmetric electrophilic substitution at phosphorus centers occurs with stereochemical retention or inversion, depending on solvent polarity and catalyst :
-
Retention Pathway : In polar solvents (e.g., acetonitrile), palladium-catalyzed reactions retain configuration due to rapid deprotonation of intermediates.
-
Inversion Pathway : In tetrahydrofuran (THF), slower deprotonation allows inversion, yielding enantiomeric products.
Example :
Chelation and Metal Coordination
Tetramethylene phosphonates act as polydentate ligands, forming stable complexes with metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺). These complexes exhibit:
-
Enhanced Stability : Log K values >10 for Fe³⁺ complexes in aqueous media .
-
Applications : Water treatment (scale inhibition) and catalysis .
Rearrangement Reactions
Under catalytic conditions, this compound derivatives undergo rearrangements analogous to the Michaelis-Arbuzov reaction:
-
Pudovik Reaction : Phosphonate intermediates rearrange to bisphosphonates in the presence of tertiary amines .
-
Product Distribution : Rearrangement yields depend on catalyst loading and temperature, with isolated yields reaching 87% .
Oxidation and Reduction
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